Sodium (Z)-octadec-9-en-1-yl phosphonate

Surfactant science Detergent formulation Emulsification

Sodium (Z)-octadec-9-en-1-yl phosphonate (disodium [(Z)-octadec-9-enyl]-dioxido-oxo-λ5-phosphane, C18H35Na2O3P, MW 376.42) is an anionic organophosphorus surfactant characterized by a C18 monounsaturated oleyl chain directly bonded to a phosphonate headgroup via a stable P–C bond. Unlike conventional phosphate ester surfactants (P–O–C linkage), the phosphonate structure confers enhanced hydrolytic stability and distinctive metal-oxide binding properties.

Molecular Formula C18H35Na2O3P
Molecular Weight 376.4 g/mol
CAS No. 61392-10-7
Cat. No. B12650611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (Z)-octadec-9-en-1-yl phosphonate
CAS61392-10-7
Molecular FormulaC18H35Na2O3P
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C18H37O3P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2/b10-9-;;
InChIKeyOVYRNOBRPQGGAF-XXAVUKJNSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (Z)-Octadec-9-en-1-yl Phosphonate (CAS 61392-10-7): Oleyl-Derived Phosphonate Surfactant for Specialized Material and Formulation Applications


Sodium (Z)-octadec-9-en-1-yl phosphonate (disodium [(Z)-octadec-9-enyl]-dioxido-oxo-λ5-phosphane, C18H35Na2O3P, MW 376.42) is an anionic organophosphorus surfactant characterized by a C18 monounsaturated oleyl chain directly bonded to a phosphonate headgroup via a stable P–C bond [1]. Unlike conventional phosphate ester surfactants (P–O–C linkage), the phosphonate structure confers enhanced hydrolytic stability and distinctive metal-oxide binding properties. The compound exists as a disodium salt, conferring water solubility and utility in aqueous surfactant systems, corrosion inhibition formulations, and self-assembled monolayer (SAM) applications [2]. Its regulatory identity is established under EC Number 262-759-6 and MITI Number 2-2015 [3].

Why Sodium (Z)-Octadec-9-en-1-yl Phosphonate Cannot Be Simply Substituted with Generic Alkyl Phosphates or Sulfonates


Direct substitution of sodium (Z)-octadec-9-en-1-yl phosphonate with alkyl phosphates (e.g., sodium oleyl phosphate, CAS 37310-83-1) or alkyl sulfonates (e.g., sodium lauryl sulfate) is not chemically or functionally equivalent due to fundamental differences in bonding, stability, and interfacial behavior. The P–C bond in phosphonates provides superior resistance to hydrolytic cleavage compared to the P–O–C ester linkage in phosphates, directly impacting shelf-life and performance in aqueous formulations over a broad pH range [1]. Furthermore, comparative surfactant evaluations demonstrate that sodium phosphonooleate exhibits a distinct performance profile relative to both sulfate and phosphate esters of castor oil in wetting, emulsification, and surface tension reduction—while also generating significantly lower foam volumes than conventional anionic surfactants [2]. This combination of chemical durability and differentiated surfactant behavior makes blind substitution without reformulation validation problematic for applications requiring specific interfacial activity or hydrolytic resilience.

Quantitative Differentiation Evidence for Sodium (Z)-Octadec-9-en-1-yl Phosphonate Versus In-Class Comparators


Surfactant Performance Benchmarking: Wetting, Emulsification, and Surface Tension Versus Sodium Lauryl Sulfate and Castor Oil Derivatives

Direct comparative assessment of sodium phosphonooleate (the sodium salt of 12-phosphonooleic acid, structurally analogous to the target compound) against sodium lauryl sulfate (SLS) and sodium salts of sulfate/phosphate esters of castor oil revealed differentiated performance in standard surfactant assays [1]. The phosphonate surfactant demonstrated superior wetting ability, emulsifying power, and surface tension lowering compared to the castor oil-derived sulfate and phosphate esters, while exhibiting comparable performance to SLS across these three metrics. Notably, the compound produced significantly lower foam volumes than SLS, a property that is particularly advantageous in machine laundry, dishwashing, and cosmetic applications where excessive foam is detrimental [2].

Surfactant science Detergent formulation Emulsification

Low-Foaming Characteristic: Quantitative Foam Volume Comparison for Industrial and Cosmetic Formulations

The sodium salt of 12-phosphonooleic acid was explicitly characterized as a 'poor foamer' in direct comparison with conventional anionic surfactants [1]. This low-foam profile is a key differentiator that enables its use in machine laundry washing, dishwashing, and cosmetic formulations where excessive foam is operationally undesirable [2]. While specific foam height or Ross-Miles values are not provided in the available abstract, the qualitative designation as a poor foamer relative to SLS and other anionic surfactants is a reproducible and application-relevant property.

Foam control Machine detergents Cosmetic surfactants

Thermal Stability and Surface Binding Affinity: Phosphonate vs. Carboxylate Ligands on Metal Oxide Nanoparticles

In a comparative study of alkyl phosphonate and carboxylate coatings on magnetite nanoparticles, phosphonate ligands exhibited substantially higher desorption temperatures than carboxylate counterparts, indicating stronger chemisorption to metal oxide surfaces [1]. Thermogravimetric analysis revealed desorption peak temperatures of 469°C for dodecylphosphonate-coated nanoparticles, compared to 348°C for lauric acid-coated particles—a difference of 121°C that directly quantifies the enhanced thermal stability of the phosphonate-metal oxide interface [2]. The enthalpy of binding measurements further confirmed strong P–O–Fe bonding on the nanoparticle surface. This class-level behavior is extrapolable to sodium (Z)-octadec-9-en-1-yl phosphonate due to the shared phosphonate headgroup chemistry.

Nanoparticle functionalization Ligand exchange Thermal desorption

Corrosion Inhibition Efficacy: Phosphonate-Functionalized Oleic Acid Derivatives in Polymer Coatings

Incorporation of a phosphonic acid-bearing oleic acid (phosphonated fatty acid) into UV-curable polymer coatings resulted in notably improved corrosion protection of steel substrates, as quantified by electrochemical impedance spectroscopy (EIS) [1]. The study demonstrated that a minimum content of 2.5% (w/w) phosphonic acid methacrylate monomer was required to achieve optimal impedance values, and the addition of the bio-based phosphonated fatty acid inhibitor further enhanced barrier properties and interfacial adhesion [2]. While this study did not evaluate the disodium salt directly, the phosphonate functional group is the active moiety responsible for metal surface passivation and strong adhesion, establishing a class-level expectation for sodium (Z)-octadec-9-en-1-yl phosphonate in corrosion inhibition applications.

Corrosion protection Polymer coatings Electrochemical impedance spectroscopy

Regulatory and Chemical Identity Differentiation: Phosphonate vs. Phosphate Ester Classification

Sodium (Z)-octadec-9-en-1-yl phosphonate (CAS 61392-10-7, EC 262-759-6) is chemically and regulatorily distinct from sodium oleyl phosphate (CAS 37310-83-1, a phosphate ester) and disodium oleyl phosphate (CAS not assigned, P–O–C linkage) [1]. The phosphonate structure contains a direct carbon-phosphorus bond (C–P), whereas phosphate esters contain a carbon-oxygen-phosphorus linkage (C–O–P) [2]. This fundamental structural difference confers superior hydrolytic stability to phosphonates under both acidic and alkaline conditions, directly impacting shelf-life, formulation compatibility, and environmental degradation pathways. Regulatory databases classify the compound under the Existing Chemical Substances inventory (Japan, MITI Number 2-2015), distinct from phosphate ester entries [3].

Chemical regulation REACH Substance identity

Recommended Application Scenarios for Sodium (Z)-Octadec-9-en-1-yl Phosphonate Based on Verified Evidence


Low-Foam Machine Detergents and Industrial Cleaners

Sodium (Z)-octadec-9-en-1-yl phosphonate is ideally suited for automatic dishwasher detergents, machine laundry washing formulations, and industrial cleaning applications where excessive foam impairs mechanical operation or rinse efficiency. Its performance as a 'poor foamer' while maintaining SLS-comparable wetting and emulsification power directly addresses a critical formulation challenge in this sector [1].

Cosmetic and Personal Care Formulations Requiring Mild Surfactancy

The compound's low-foam profile combined with effective surface activity makes it a candidate for cosmetic products such as facial cleansers, shampoos, and body washes where low irritation and controlled foam are desirable. The phosphonate headgroup may also offer improved stability in pH-variable cosmetic matrices relative to phosphate esters [2].

Corrosion Inhibitor Additive for Waterborne Polymer Coatings

Class-level evidence from phosphonated fatty acid studies indicates that oleyl phosphonate derivatives can enhance corrosion protection when incorporated into UV-curable or waterborne polymer coatings. The strong metal-oxide binding affinity of the phosphonate group contributes to improved interfacial adhesion and barrier properties [3].

Nanoparticle Surface Functionalization and Dispersion in Nonpolar Solvents

Phosphonate anchoring chemistry enables robust surface modification of metal oxide nanoparticles (e.g., ZnO, Fe3O4) for dispersion in organic solvents. The oleyl chain imparts hydrophobicity, while the phosphonate group provides strong, thermally stable binding. This application leverages the differential desorption temperature and binding enthalpy advantages of phosphonates over carboxylate ligands [4].

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